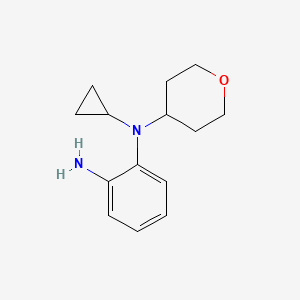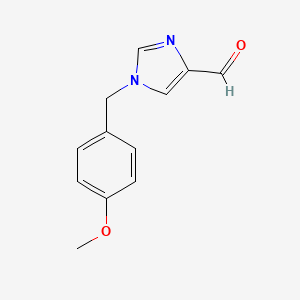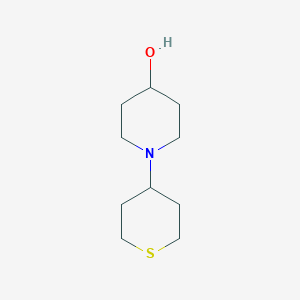
1-(噻烷-4-基)哌啶-4-醇
描述
1-(Thian-4-yl)piperidin-4-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
作用机制
Target of Action
The primary target of 1-(Thian-4-yl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
1-(Thian-4-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 1-(Thian-4-yl)piperidin-4-ol with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells .
Result of Action
The result of the action of 1-(Thian-4-yl)piperidin-4-ol is the prevention of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry . As a result, the compound has potential for the treatment of HIV-1 .
生化分析
Biochemical Properties
1-(Thian-4-yl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with the chemokine receptor CCR5, a seven-transmembrane G-protein coupled receptor, which is crucial in the process of HIV-1 entry . The interaction between 1-(Thian-4-yl)piperidin-4-ol and CCR5 involves a strong salt-bridge interaction, which inhibits the receptor’s function and prevents HIV-1 from entering the cells .
Cellular Effects
The effects of 1-(Thian-4-yl)piperidin-4-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1-(Thian-4-yl)piperidin-4-ol has been observed to inhibit the tubulin polymerization, which is crucial for cell division and proliferation . This inhibition leads to antiproliferative effects, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 1-(Thian-4-yl)piperidin-4-ol exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the CCR5 receptor, blocking its activity and preventing HIV-1 entry into cells . Additionally, it inhibits tubulin polymerization by binding to the tubulin protein, disrupting the microtubule network essential for cell division . These interactions result in changes in gene expression and cellular function, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thian-4-yl)piperidin-4-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of 1-(Thian-4-yl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including cytotoxicity and disruption of normal cellular processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(Thian-4-yl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects its bioavailability and activity, influencing its therapeutic potential.
Transport and Distribution
Within cells and tissues, 1-(Thian-4-yl)piperidin-4-ol is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function . The compound’s distribution within the body is crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of 1-(Thian-4-yl)piperidin-4-ol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with biomolecules and its therapeutic effects.
准备方法
The synthesis of 1-(Thian-4-yl)piperidin-4-ol typically involves the reaction of thian-4-yl derivatives with piperidin-4-ol under specific conditions. The synthetic routes often include cyclization, hydrogenation, and other organic reactions to achieve the desired structure . Industrial production methods may involve multi-step synthesis processes, ensuring high yield and purity of the final product .
化学反应分析
1-(Thian-4-yl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine ring are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1-(Thian-4-yl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(4-Fluorobenzyl)piperidin-4-yl: Known for its antimalarial activity.
1-(3,4-Dichlorobenzyl)piperidin-4-yl: Exhibits similar biological activities but differs in its chemical structure and specific applications.
The uniqueness of 1-(Thian-4-yl)piperidin-4-ol lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
1-(thian-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c12-10-1-5-11(6-2-10)9-3-7-13-8-4-9/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOIULOAFUQKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


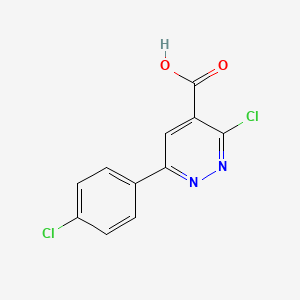
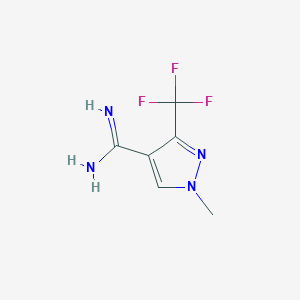

![2-(Pyridin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472282.png)

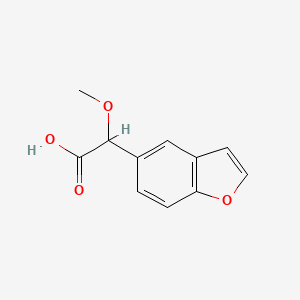

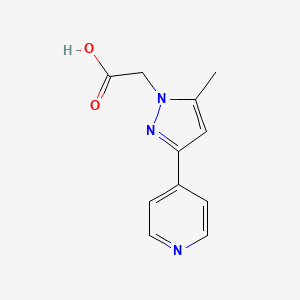
![2-Cyclopentyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472291.png)
